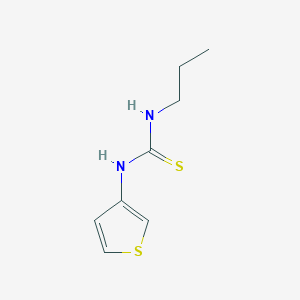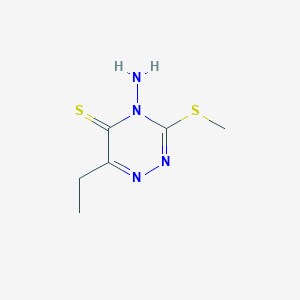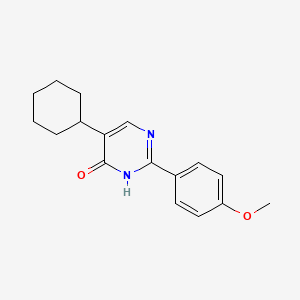
5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexyl group and a methoxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of a cyclohexyl-substituted amine with a methoxyphenyl-substituted aldehyde, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the cyclohexyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution pattern.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted pyrimidines or phenolic compounds.
Applications De Recherche Scientifique
5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for 5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Cyclohexyl-2-phenylpyrimidin-4(3H)-one: Lacks the methoxy group, which could affect its biological activity.
5-Cyclohexyl-2-(4-hydroxyphenyl)pyrimidin-4(3H)-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
5-Cyclohexyl-2-(4-chlorophenyl)pyrimidin-4(3H)-one: The presence of a chlorine atom could significantly change its chemical properties and biological effects.
Uniqueness
The presence of both the cyclohexyl and methoxyphenyl groups in 5-Cyclohexyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
61442-44-2 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
5-cyclohexyl-2-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H20N2O2/c1-21-14-9-7-13(8-10-14)16-18-11-15(17(20)19-16)12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H,18,19,20) |
Clé InChI |
LNXPEWRHPSUUGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)
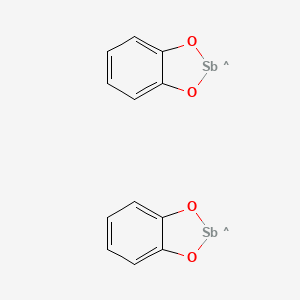
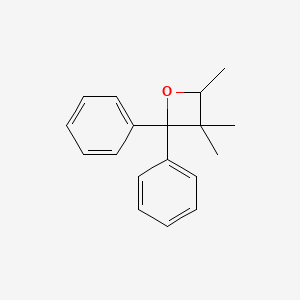
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
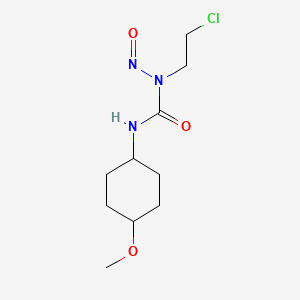
![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)
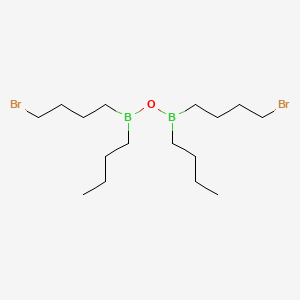
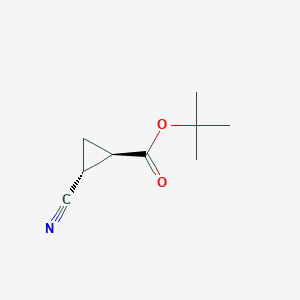
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
